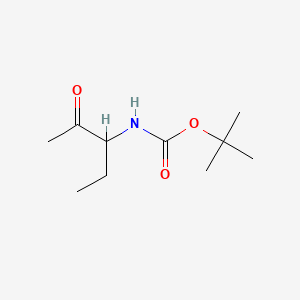

tert-Butyl (2-oxopentan-3-yl)carbamate

Description

Properties

CAS No. |

183606-72-6 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.266 |

IUPAC Name |

tert-butyl N-(2-oxopentan-3-yl)carbamate |

InChI |

InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13) |

InChI Key |

OYMVICMFVPPYRS-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C)NC(=O)OC(C)(C)C |

Synonyms |

Carbamic acid, (1-ethyl-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Synthesis via tert-Butyl Carbamate and 2-Oxopentan-3-yl Chloride:

Reagents: tert-Butyl carbamate, 2-oxopentan-3-yl chloride, base (e.g., sodium hydroxide).

Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The base is added to neutralize the hydrochloric acid formed during the reaction.

Procedure: tert-Butyl carbamate is reacted with 2-oxopentan-3-yl chloride in the presence of a base to yield tert-Butyl (2-oxopentan-3-yl)carbamate.

-

Industrial Production Methods:

Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient mixing.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in an acidic or neutral medium.

Products: Oxidation of tert-Butyl (2-oxopentan-3-yl)carbamate can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Products: Reduction can yield alcohols or amines, depending on the specific reducing agent and conditions used.

-

Substitution:

Reagents: Nucleophiles such as amines or thiols.

Conditions: Typically carried out in a polar aprotic solvent like dimethyl sulfoxide.

Products: Substitution reactions can lead to the formation of various substituted carbamates.

Scientific Research Applications

Chemistry:

- Used as a protecting group for amines in peptide synthesis due to its stability under mild conditions and ease of removal .

Biology:

- Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .

Medicine:

- Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients .

Industry:

Mechanism of Action

Mechanism:

- The compound exerts its effects primarily through the formation of stable carbamate linkages with target molecules. This can involve nucleophilic attack on the carbamate carbonyl group, leading to the formation of covalent bonds with amines or other nucleophiles .

Molecular Targets and Pathways:

- In biological systems, tert-Butyl (2-oxopentan-3-yl)carbamate can interact with enzymes and proteins, modifying their activity and function. This can affect various biochemical pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares tert-Butyl (2-oxopentan-3-yl)carbamate with key analogs based on molecular structure, weight, and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Features |

|---|---|---|---|---|---|

| tert-Butyl (2-methyl-4-oxopentan-3-yl)carbamate | 208578-61-4 | C₁₁H₂₁NO₃ | 215.29 | Ketone (C=O), Methyl branch | Linear chain with methyl substitution |

| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | C₁₀H₁₇NO₃ | 199.25 | Cyclic ketone | Cyclopentane ring with oxo group |

| tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate | 1187929-81-2 | C₁₂H₂₁N₂O₆ | 289.31 | Azetidine ring, Oxalate salt | Four-membered nitrogen ring |

| tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | 139115-92-7 | C₁₃H₂₅NO₆ | 291.34 | Ether linkages, Hydroxy group | PEG-like hydrophilic chain |

| (R)-tert-Butyl (1-(biphenyl-4-yl)-3-hydroxypropan-2-yl)carbamate | N/A | C₂₁H₂₅NO₃ | 339.43 | Biphenyl, Hydroxyl group | Aromatic system with chiral center |

Key Observations :

- Branching vs. Cyclization : The methyl-substituted analog (CAS 208578-61-4) has a higher molecular weight than the cyclopentyl derivative (CAS 847416-99-3) due to branching, but the cyclic structure imposes conformational rigidity .

- Hydrophilicity : The PEGylated derivative (CAS 139115-92-7) exhibits enhanced water solubility due to ether and hydroxy groups, unlike the hydrophobic biphenyl analog .

- Reactivity : The ketone group in linear and cyclic analogs (e.g., 208578-61-4, 847416-99-3) is susceptible to nucleophilic attack, whereas the hydroxyl group in the biphenyl derivative () enables hydrogen bonding or oxidation reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-oxopentan-3-yl)carbamate, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves coupling a 2-oxopentan-3-amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. Solvent choice (e.g., THF, DCM) and temperature (0–25°C) critically influence yield. For example, maintaining anhydrous conditions prevents hydrolysis of the Boc group .

- Yield Optimization : Use stoichiometric excess of Boc anhydride (1.2–1.5 eq) and monitor reaction progress via TLC or LC-MS. Purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (2-oxopentan-3-yl)carbamate?

- NMR : 1H NMR identifies protons on the carbamate (δ ~1.4 ppm for tert-butyl) and ketone (δ ~2.1–2.5 ppm). 13C NMR confirms the carbonyl (C=O) at ~155 ppm (carbamate) and ~210 ppm (ketone). DEPT and COSY resolve overlapping signals in the pentan-3-yl chain .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation, while IR spectroscopy verifies C=O stretches (~1680–1750 cm⁻¹) .

Q. How does the ketone group in tert-Butyl (2-oxopentan-3-yl)carbamate influence its stability during storage?

- Stability Considerations : The ketone may undergo keto-enol tautomerism or oxidation. Store under inert gas (N2/Ar) at –20°C in anhydrous DCM or THF. Periodic NMR analysis detects degradation (e.g., Boc deprotection or ketone reduction) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during derivatization of tert-Butyl (2-oxopentan-3-yl)carbamate in asymmetric synthesis?

- Stereocontrol Strategies : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen) during ketone functionalization (e.g., reductions to alcohols). Monitor enantiomeric excess via chiral HPLC or Mosher ester analysis .

- Case Study : In analogous compounds, tert-butyl carbamates with α-keto groups were reduced using CBS catalysts to achieve >90% ee .

Q. What experimental approaches resolve contradictions in reported reactivity of tert-Butyl (2-oxopentan-3-yl)carbamate under basic conditions?

- Data Reconciliation : Perform controlled hydrolysis experiments (varying pH, temperature) and analyze products via HPLC-MS. For example, conflicting reports on Boc stability in NaOH can be tested at pH 8–12 to identify degradation thresholds .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict hydrolysis pathways, guiding experimental validation .

Q. How can tert-Butyl (2-oxopentan-3-yl)carbamate serve as a versatile intermediate in multi-step syntheses?

- Applications :

- Protecting Group : The Boc group shields amines during subsequent reactions (e.g., Grignard additions to the ketone). Deprotection with TFA yields free amines for peptide coupling .

- Cross-Coupling : Palladium-catalyzed reactions (Suzuki-Miyaura) can functionalize the ketone moiety after conversion to a boronic ester .

Q. What crystallographic methods confirm the molecular structure of tert-Butyl (2-oxopentan-3-yl)carbamate?

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX or OLEX2) resolves bond lengths and angles. For example, SHELXL refines disordered tert-butyl groups, while ORTEP-3 visualizes thermal ellipsoids .

- Challenge : Crystallizing the compound may require slow evaporation from hexane/ethyl acetate (1:1) at 4°C .

Methodological Tables

Table 1 : Key Analytical Data for tert-Butyl (2-oxopentan-3-yl)carbamate

| Technique | Expected Signals/Data | Reference |

|---|---|---|

| 1H NMR | δ 1.4 (s, 9H, tert-butyl), 2.1–2.5 (m, ketone) | |

| 13C NMR | δ 155 (C=O, carbamate), 210 (C=O, ketone) | |

| HRMS | [M+H]+ calc. for C10H19NO3: 202.1443 |

Table 2 : Stability Under Different Conditions

| Condition | Observation | Reference |

|---|---|---|

| Acidic (pH < 3) | Rapid Boc deprotection | |

| Basic (pH > 10) | Partial ketone oxidation to carboxylic acid | |

| Ambient Light | No degradation over 7 days (NMR-confirmed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.